- The formylation of 1,6-dimethoxynaphthalene, Bulletin de la Societe Chimique de France, 1955, 1419, 1419-21

Cas no 90381-44-5 (4,7-Dimethoxy-1-naphthaldehyde)

4,7-Dimethoxy-1-naphthaldehyde 化学的及び物理的性質

名前と識別子

-

- 4,7-Dimethoxy-1-naphthaldehyde

- 1-Naphthalenecarboxaldehyde,4,7-dimethoxy-

- 4,7-dimethoxynaphthalene-1-carbaldehyde

- 4,7-Dimethoxy-[1]naphthaldehyd

- 1-Naphthaldehyde, 4,7-dimethoxy- (5CI)

- 4,7-Dimethoxy-1-naphthalenecarboxaldehyde (ACI)

- 4,7-Dimethoxynaphthalene-1-carboxaldehyde

- 90381-44-5

- DTXSID00584471

- 4,7-Dimethoxy-1-naphthaldehyde,97%

- D86521

- 4 7-DIMETHOXY-1-NAPHTHALDEHYDE 97

- DB-078658

- AS-60391

- AKOS015916250

- 4,7-Dimethoxy-1-naphthaldehyde, 97%

- SCHEMBL15256767

-

- MDL: MFCD05865183

- インチ: 1S/C13H12O3/c1-15-10-4-5-11-12(7-10)9(8-14)3-6-13(11)16-2/h3-8H,1-2H3

- InChIKey: FFAODEUKHYBIKI-UHFFFAOYSA-N

- ほほえんだ: O=CC1C2C(=CC=C(C=2)OC)C(OC)=CC=1

計算された属性

- せいみつぶんしりょう: 216.07900

- どういたいしつりょう: 216.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.18

- ゆうかいてん: 79-83 °C (lit.)

- ふってん: 391.9°C at 760 mmHg

- フラッシュポイント: 182.4°C

- 屈折率: 1.618

- PSA: 35.53000

- LogP: 2.66950

4,7-Dimethoxy-1-naphthaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H317-H319

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36-43

- セキュリティの説明: 37/39

-

危険物標識:

- リスク用語:R36; R43

4,7-Dimethoxy-1-naphthaldehyde 税関データ

- 税関コード:2912499000

- 税関データ:

中国税関番号:

2912499000概要:

291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、テトラホルムアルデヒド外観

要約:

291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

4,7-Dimethoxy-1-naphthaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748389-100mg |

4,7-Dimethoxy-1-naphthaldehyde |

90381-44-5 | 98% | 100mg |

¥318.00 | 2024-04-26 | |

| Aaron | AR003L99-1g |

4,7-DIMETHOXY-1-NAPHTHALDEHYDE |

90381-44-5 | 97% | 1g |

$147.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D767177-1g |

4,7-Dimethoxy-1-naphthaldehyde |

90381-44-5 | 97% | 1g |

$175 | 2025-02-19 | |

| eNovation Chemicals LLC | D767177-250mg |

4,7-Dimethoxy-1-naphthaldehyde |

90381-44-5 | 97% | 250mg |

$105 | 2025-02-19 | |

| Chemenu | CM140334-10g |

4,7-dimethoxy-1-naphthaldehyde |

90381-44-5 | 95% | 10g |

$315 | 2021-08-05 | |

| eNovation Chemicals LLC | D767177-1g |

4,7-Dimethoxy-1-naphthaldehyde |

90381-44-5 | 97% | 1g |

$170 | 2024-06-07 | |

| Chemenu | CM140334-10g |

4,7-dimethoxy-1-naphthaldehyde |

90381-44-5 | 95% | 10g |

$315 | 2024-07-20 | |

| 1PlusChem | 1P003L0X-250mg |

4,7-Dimethoxy-1-naphthaldehyde |

90381-44-5 | 96% | 250mg |

$65.00 | 2024-04-20 | |

| Aaron | AR003L99-250mg |

4,7-DIMETHOXY-1-NAPHTHALDEHYDE |

90381-44-5 | 97% | 250mg |

$55.00 | 2025-02-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748389-1g |

4,7-Dimethoxy-1-naphthaldehyde |

90381-44-5 | 98% | 1g |

¥1519.00 | 2024-04-26 |

4,7-Dimethoxy-1-naphthaldehyde 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,

4,7-Dimethoxy-1-naphthaldehyde Raw materials

4,7-Dimethoxy-1-naphthaldehyde Preparation Products

4,7-Dimethoxy-1-naphthaldehyde 関連文献

-

Bartosz Bursa,Boles?aw Barszcz,Waldemar Bednarski,Jan Pawe? Lewtak,Dominik Koszelewski,Olena Vakuliuk,Daniel T. Gryko,Danuta Wróbel Phys. Chem. Chem. Phys. 2015 17 7411

-

Jan P. Lewtak,Dorota Gryko,Duoduo Bao,Ernest Sebai,Olena Vakuliuk,Mateusz ?cigaj,Daniel T. Gryko Org. Biomol. Chem. 2011 9 8178

4,7-Dimethoxy-1-naphthaldehydeに関する追加情報

4,7-Dimethoxy-1-naphthaldehyde: A Comprehensive Overview

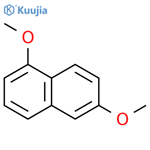

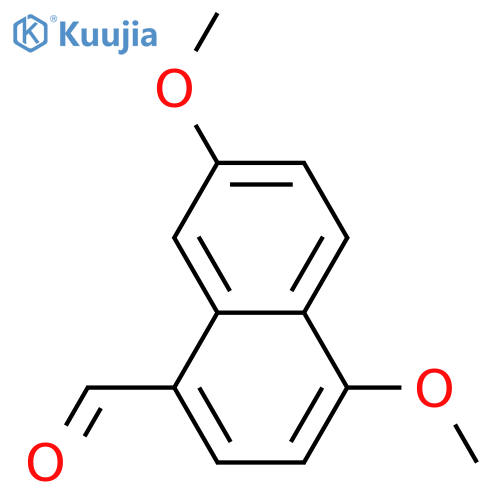

4,7-Dimethoxy-1-naphthaldehyde, also known by its CAS number 90381-44-5, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with two methoxy groups attached at the 4 and 7 positions and an aldehyde group at the 1 position. The unique combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The structure of 4,7-Dimethoxy-1-naphthaldehyde is characterized by its naphthalene backbone, which consists of two fused benzene rings. The methoxy groups (-OCH3) at positions 4 and 7 introduce electron-donating effects, which can influence the electronic properties of the molecule. The aldehyde group (-CHO) at position 1 adds reactivity and serves as a versatile functional group for further chemical modifications. This combination makes the compound highly suitable for use in organic synthesis, where it can act as a building block for more complex molecules.

Recent studies have highlighted the potential of 4,7-Dimethoxy-1-naphthaldehyde in the development of advanced materials. Researchers have explored its use in creating self-healing polymers and stimuli-responsive materials. The compound's ability to undergo reversible chemical transformations under specific conditions has been leveraged to design materials that can repair themselves upon damage or respond to external stimuli such as temperature or light.

In the realm of pharmacology, 4,7-Dimethoxy-1-naphthaldehyde has shown promise as a lead compound for drug discovery. Its unique structure allows it to interact with various biological targets, including enzymes and receptors. For instance, studies have demonstrated its potential as an inhibitor of certain kinases involved in cancer cell proliferation. This has opened avenues for further research into its therapeutic applications.

The synthesis of 4,7-Dimethoxy-1-naphthaldehyde has been optimized through various methodologies over the years. Traditional approaches involve Friedel-Crafts alkylation followed by oxidation to introduce the aldehyde group. However, recent advancements have introduced more efficient and environmentally friendly methods, such as using microwave-assisted synthesis or catalytic systems that minimize waste and energy consumption.

One area where 4,7-Dimethoxy-1-naphthaldehyde has found significant application is in the field of sensor technology. Its ability to undergo specific chemical reactions in the presence of analytes makes it a valuable component in designing sensors for detecting harmful substances such as heavy metals or toxic gases. Recent research has focused on integrating this compound into nanomaterial-based sensors for enhanced sensitivity and selectivity.

Another emerging application of 4,7-Dimethoxy-1-naphthaldehyde is in the development of antifungal agents. Studies have shown that this compound exhibits potent activity against various fungal strains, including those resistant to conventional antifungal drugs. This has led to investigations into its potential use in agriculture to protect crops from fungal infections or in medical settings to combat invasive fungal infections.

The environmental impact of 4,7-Dimethoxy-1-naphthaldehyde has also been a topic of interest. Researchers have examined its biodegradation pathways and toxicity profiles to assess its safety for industrial and agricultural applications. Preliminary findings suggest that under certain conditions, the compound can degrade into less harmful products; however, further studies are required to fully understand its environmental fate.

In conclusion, 4,7-Dimethoxy-1-naphthaldehyde is a multifaceted compound with a wide range of applications across diverse fields. Its unique chemical structure and reactivity make it an invaluable tool for scientists and engineers seeking innovative solutions in materials science, pharmacology, and beyond. As research continues to uncover new properties and applications of this compound, its significance in both academic and industrial settings is expected to grow further.

90381-44-5 (4,7-Dimethoxy-1-naphthaldehyde) 関連製品

- 15971-29-6(4-methoxynaphthalene-1-carbaldehyde)

- 69833-11-0(4,8-dimethoxynaphthalene-1-carbaldehyde)

- 158365-55-0(7-methoxynaphthalene-1-carbaldehyde)

- 3453-33-6(6-methoxynaphthalene-2-carbaldehyde)

- 374678-33-8(9N-Trityl Guanine)

- 1421607-32-0(2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one)

- 1040673-53-7(6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide)

- 1602587-14-3(3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile)

- 96757-24-3(2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one)

- 1804234-17-0(2-(3-Bromopropanoyl)-3-mercaptomandelic acid)